molecular formula C8H9BO5 B8119019 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid

3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid

Cat. No.: B8119019
M. Wt: 195.97 g/mol
InChI Key: XUCUIVZSWVANMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom. The compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid undergoes various types of reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid primarily involves its role as a reagent in organic synthesis. In Suzuki-Miyaura coupling, the compound acts as a boron-containing reagent that facilitates the formation of carbon-carbon bonds. The reaction mechanism involves the oxidative addition of the boronic acid to a palladium catalyst, followed by transmetalation and reductive elimination to form the final biaryl product .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-4-(methoxycarbonyl)phenylboronic acid is unique due to the presence of both a hydroxyl group and a methoxycarbonyl group, which enhances its reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

(3-hydroxy-4-methoxycarbonylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BO5/c1-14-8(11)6-3-2-5(9(12)13)4-7(6)10/h2-4,10,12-13H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCUIVZSWVANMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)C(=O)OC)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.